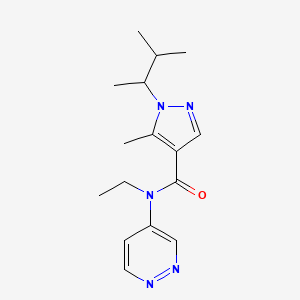

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Dimpropyridaz, also known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide, is a novel insecticide that has been discovered and optimized at BASF . This compound has a unique mode of action and is used to control many aphid species as well as whiteflies and other piercing-sucking insects .

Target of Action

The primary target of Dimpropyridaz is the insect chordotonal neurons . Chordotonal neurons are stretch receptors found in insects and crustaceans that detect mechanical forces like vibration and tension. They play a crucial role in the insect’s sensory system.

Mode of Action

Dimpropyridaz and other tertiary amide pyridazine pyrazolecarboxamides (PPCs) are proinsecticides that are converted in vivo into secondary amide active forms by N-dealkylation . The active secondary amide metabolites of PPCs potently inhibit the function of insect chordotonal neurons . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of PPCs silence chordotonal neurons and decrease intracellular Ca2+ levels .

Biochemical Pathways

The effects of Group 9 and 29 insecticides require TRPV (Transient Receptor Potential Vanilloid) channels, but PPCs act in a TRPV-independent fashion , without compromising cellular responses to Group 9 and 29 insecticides . This places the molecular PPC target upstream of TRPVs, indicating that PPCs affect a different biochemical pathway .

Pharmacokinetics

As a proinsecticide, Dimpropyridaz is activated in target insects to secondary amide forms . This activation process is crucial for the compound’s bioavailability.

Result of Action

The result of Dimpropyridaz’s action is the inhibition of the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent . This unique mode of action provides a novel approach for resistance management in pest control .

Biochemische Analyse

Biochemical Properties

Dimpropyridaz plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is converted in vivo into secondary amide active forms through N-dealkylation . These active metabolites potently inhibit the function of insect chordotonal neurons by silencing them and decreasing intracellular Ca2+ levels . Unlike other insecticides that require TRPV (Transient Receptor Potential Vanilloid) channels, Dimpropyridaz acts in a TRPV-independent fashion, placing its molecular target upstream of TRPVs .

Cellular Effects

Dimpropyridaz affects various types of cells and cellular processes. It inhibits the function of insect chordotonal neurons, which are essential for mechanosensation and proprioception . By silencing these neurons, Dimpropyridaz disrupts the normal signaling pathways and decreases intracellular Ca2+ levels . This inhibition leads to a reduction in the firing of chordotonal organs, ultimately affecting the insect’s ability to sense its environment and move properly .

Molecular Mechanism

The molecular mechanism of Dimpropyridaz involves its conversion into secondary amide active forms that inhibit the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPV channels and is TRPV-independent . The active metabolites of Dimpropyridaz silence chordotonal neurons by decreasing intracellular Ca2+ levels, providing a novel mode of action for resistance management .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimpropyridaz change over time. The compound is stable and undergoes degradation to form secondary amide metabolites, which are biologically active . Long-term studies have shown that Dimpropyridaz maintains its efficacy in controlling insect pests over extended periods . The stability and degradation of Dimpropyridaz can vary depending on environmental conditions and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of Dimpropyridaz vary with different dosages in animal models. At lower doses, Dimpropyridaz effectively controls insect pests without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential harm to non-target organisms . Threshold effects have been identified, indicating the importance of optimizing dosage levels to achieve maximum efficacy while minimizing toxicity .

Metabolic Pathways

Dimpropyridaz is involved in specific metabolic pathways, including N-dealkylation to form secondary amide active metabolites . These metabolites interact with enzymes and cofactors, leading to the inhibition of chordotonal neuron function . The metabolic pathways of Dimpropyridaz also involve changes in metabolic flux and metabolite levels, which contribute to its overall efficacy as an insecticide .

Transport and Distribution

Dimpropyridaz is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its insecticidal activity . The transport and distribution of Dimpropyridaz are crucial for its effectiveness in controlling insect pests .

Subcellular Localization

The subcellular localization of Dimpropyridaz is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that Dimpropyridaz exerts its effects at the appropriate sites, leading to the inhibition of chordotonal neuron function and disruption of insect behavior .

Eigenschaften

IUPAC Name |

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894943 | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403615-77-9 | |

| Record name | Dimpropyridaz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMPROPYRIDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)

![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)

![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)